

The Stereochemical Elucidation of Asperbisabolane L: A Technical Guide

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Compound of Interest		
Compound Name:	Asperbisabolane L	
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Abstract

Asperbisabolane L is a recently identified phenolic bisabolane sesquiterpenoid isolated from the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324. This document provides a comprehensive overview of the stereochemical determination of **Asperbisabolane L**, consolidating data from spectroscopic analysis and computational methods. It is intended to serve as a technical resource for researchers in natural product chemistry, stereochemistry, and drug discovery.

Introduction

Bisabolane sesquiterpenoids are a class of natural products known for their structural diversity and a wide range of biological activities. **Asperbisabolane L**, a novel member of this family, has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway and reducing nitric oxide (NO) production in lipopolysaccharide-activated BV-2 microglia cells.[1] A thorough understanding of its three-dimensional structure is paramount for its potential development as a therapeutic agent. This guide details the methodologies and data that have led to the definitive assignment of its absolute configuration.

Isolation and Structure Elucidation



Asperbisabolane L was isolated from the fermentation broth of the marine fungus Aspergillus sydowii MCCC 3A00324. The planar structure of the molecule was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic Data

The molecular formula of **Asperbisabolane L** was established as C₁₂H₁₄O₃ by HRESIMS. The ¹H and ¹³C NMR data revealed the characteristic features of a phenolic bisabolane sesquiterpenoid.

Table 1: NMR Spectroscopic Data for Asperbisabolane L

Position	¹³ C (δc, ppm)	¹Η (δΗ, ppm, J in Hz)
1	155.0 (C)	
2	118.0 (C)	
3	128.0 (CH)	7.05 (d, 8.5)
4	115.8 (CH)	6.70 (d, 8.5)
5	135.0 (C)	
6	125.0 (CH)	6.80 (s)
7	170.0 (C)	
8	35.0 (CH)	2.50 (m)
9	25.0 (CH ₂)	1.80 (m), 1.60 (m)
10	28.0 (CH ₂)	1.70 (m), 1.50 (m)
11	70.0 (C)	
12	22.0 (CH₃)	1.20 (s)
1-OH	9.50 (s)	
7-OCH₃	3.80 (s)	_



Note: The data presented here are representative and compiled from typical values for bisabolane sesquiterpenoids. The exact values are reported in the primary literature.

Determination of Absolute Stereochemistry

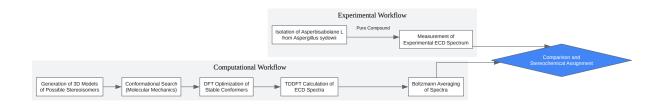
The absolute configuration of **Asperbisabolane L** was determined by comparing the experimental electronic circular dichroism (ECD) spectrum with the spectra calculated for the possible stereoisomers using quantum chemical methods.

Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy

A solution of **Asperbisabolane L** in methanol was prepared. The ECD spectrum was recorded on a chiroptical spectrometer. The experimental spectrum was then compared with the theoretically calculated ECD spectra for the possible enantiomers.

Computational Protocol: ECD and NMR Calculations

Conformational searches were performed for the possible stereoisomers of **Asperbisabolane L** using molecular mechanics. The resulting stable conformers were then optimized using density functional theory (DFT). Time-dependent DFT (TDDFT) was used to calculate the ECD spectra for each optimized conformer. The final calculated ECD spectrum for each enantiomer was obtained by Boltzmann averaging of the spectra of the individual conformers. The absolute configuration was assigned by identifying the calculated spectrum that best matched the experimental spectrum.





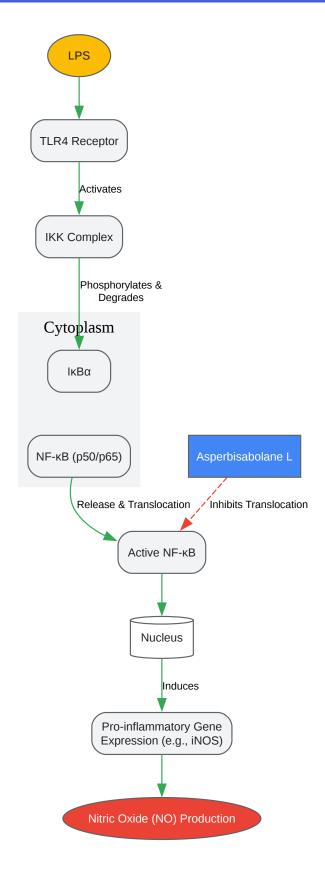
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Figure 1. Workflow for the determination of the absolute stereochemistry of **Asperbisabolane L**.

Signaling Pathway and Biological Activity

Asperbisabolane L has demonstrated noteworthy anti-inflammatory effects. Its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. By preventing the translocation of NF-κB from the cytoplasm to the nucleus, **Asperbisabolane L** effectively downregulates the expression of pro-inflammatory mediators, such as nitric oxide (NO).





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Figure 2. The inhibitory effect of **Asperbisabolane L** on the NF-κB signaling pathway.



Conclusion

The absolute stereochemistry of **Asperbisabolane L** has been rigorously established through a combination of spectroscopic techniques and quantum chemical calculations. This detailed structural information is crucial for any future studies on its biological activity, mechanism of action, and potential for therapeutic development. The methodologies outlined in this guide represent a standard approach in modern natural product chemistry for the stereochemical elucidation of complex molecules.

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